molecular formula C9H16ClNO2 B2424713 Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride CAS No. 2411308-66-0

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride

Cat. No.: B2424713
CAS No.: 2411308-66-0
M. Wt: 205.68
InChI Key: JVGWDDUNQOIJSI-UHFFFAOYSA-N
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Description

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HClThis compound is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .

Properties

IUPAC Name

methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-9(8(11)12-2)4-6-10-7-5-9;/h3,10H,1,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRBGVCAYZHOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411308-66-0
Record name methyl 4-ethenylpiperidine-4-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-vinylpiperidine with methanol in the presence of a strong acid catalyst to form the ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride serves as an important intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the preparation of argatroban, an anticoagulant used for treating thrombotic disorders. The synthesis involves several steps, including hydrogenation and esterification processes that enhance the yield and purity of the final product .

1.2 Analgesic Properties
Research has indicated that derivatives of piperidine, including methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride, exhibit potent analgesic properties. Compounds derived from this structure have shown higher potency compared to their non-methylated counterparts, indicating potential uses in pain management therapies .

1.3 Inhibition of Serine Proteases
Recent studies have explored the use of piperidine derivatives as inhibitors of serine proteases, which are crucial in various physiological processes and disease mechanisms. Methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride has been identified as a promising scaffold for developing potent inhibitors against enzymes like matriptase and hepsin, with IC50 values demonstrating significant inhibitory effects .

Chemical Properties and Stability

Methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride is characterized by its stability under various conditions, making it suitable for pharmaceutical formulations. It is recommended to store the compound in a dark place at room temperature under an inert atmosphere to maintain its integrity .

Case Studies

Study Focus Findings
Study on Argatroban SynthesisInvestigated methods for synthesizing argatroban using methyl 4-ethenylpiperidine-4-carboxylateImproved yields and reduced environmental impact through optimized reaction conditions .
Analgesic Activity AssessmentEvaluated the analgesic properties of piperidine derivativesMethyl-substituted compounds demonstrated enhanced potency compared to non-methylated analogs .
Serine Protease InhibitionAssessed the inhibitory effects on matriptase and hepsinIdentified multiple potent inhibitors with favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

Methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant research findings.

Methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride has the following chemical structure and properties:

  • Chemical Formula : C₉H₁₁ClN₄O₂
  • Molecular Weight : 208.65 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound is known to interact with various biological pathways, particularly those involving G-protein-coupled receptors (GPCRs). It shows potential as an agonist or antagonist in several receptor systems, including:

  • Sphingosine-1-phosphate (S1P) Receptors : The compound may influence lymphocyte trafficking and immune response modulation, which are critical in autoimmune diseases such as multiple sclerosis .
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, making it a candidate for cancer therapy .

In Vitro Studies

Recent studies have demonstrated the following biological activities:

  • Antiproliferative Effects : The compound exhibited significant antiproliferative effects on various cancer cell lines, including:
    • Breast Cancer (MDA-MB-231) : IC50 = 26.6 μM
    • Renal Cell Carcinoma (A498) : IC50 = 22.3 μM
    • Osteosarcoma (SJSA-1) : IC50 = 25.0 μM .
  • Kinase Inhibition : It has been shown to inhibit ERK5 kinase activity with an IC50 of approximately 0.3 μM, indicating strong potential for therapeutic applications in cancers dependent on this pathway .
  • CYP450 Interaction : The compound was evaluated for its interaction with cytochrome P450 enzymes, revealing a moderate inhibition profile that suggests potential drug-drug interactions .

In Vivo Studies

In vivo pharmacokinetic studies have provided insights into the absorption and distribution of the compound:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

These parameters indicate a favorable pharmacokinetic profile for further development .

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 4-ethenylpiperidine-4-carboxylate; hydrochloride:

  • Multiple Sclerosis Model : In experimental models of multiple sclerosis, treatment with the compound led to reduced lymphocyte egress from lymph nodes, suggesting a mechanism for immune modulation .
  • Cancer Treatment Trials : Early-phase clinical trials are underway to assess the efficacy of this compound in patients with advanced solid tumors, focusing on its ability to inhibit tumor growth through targeted kinase inhibition .

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group.
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 60-80% after purification by column chromatography) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of Methyl 4-ethenylpiperidine-4-carboxylate hydrochloride?

Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical:

  • Data Collection : High-resolution (≤1.0 Å) single-crystal X-ray diffraction data ensures precise electron density mapping, resolving chair/boat conformations of the piperidine ring .
  • Refinement Strategies :
    • Apply restraints for disordered ethenyl or methyl groups.
    • Validate hydrogen bonding networks (e.g., N–H···Cl interactions) to confirm salt formation .
  • Case Study : A related piperidine derivative showed torsional angle discrepancies between computational (DFT) and experimental data, resolved via anisotropic displacement parameter analysis .

Basic: What analytical techniques are recommended for purity assessment and structural validation?

Answer:
Combine spectroscopic and chromatographic methods:

  • NMR :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethenyl protons at δ 5.2–5.8 ppm; piperidine ring carbons at δ 40–60 ppm) .
    • DEPT-135 : Distinguish CH₃ (ester methyl) from CH₂/CH groups.
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How do reaction conditions influence regioselectivity during functionalization of the piperidine ring?

Answer:
Regioselectivity is governed by:

  • Steric Effects : Bulkier reagents favor equatorial substitution. For example, methyl groups at C4 (as in related ethyl 4-methylpiperidine-4-carboxylate) direct electrophiles to axial positions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for ethenyl group addition, reducing side reactions .
  • Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) introduces aryl/vinyl groups with >90% selectivity under optimized ligand systems (e.g., PPh₃ vs. XPhos) .

Q. Data Contradictions :

  • A 2023 study reported conflicting yields (45% vs. 72%) for similar reactions, attributed to trace moisture in solvents destabilizing intermediates .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep in airtight containers at –20°C under desiccant to prevent hydrolysis of the ester group .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced: How can computational modeling predict biological activity or receptor binding?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., opioid receptors, given structural similarity to meperidine ).
    • Key parameters: Ligand flexibility (ethenyl group rotation), solvation effects (PBS buffer models) .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogous piperidine derivatives .

Q. Limitations :

  • Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ differences >10x) highlight the need for experimental validation .

Basic: What are the solubility properties, and how do they impact formulation for in vitro studies?

Answer:

  • Solubility : Freely soluble in water (>50 mg/mL) and DMSO due to the hydrochloride salt; poorly soluble in nonpolar solvents (e.g., hexane) .
  • Formulation : For cell-based assays, prepare stock solutions in sterile PBS (pH 7.4) and filter-sterilize (0.22 μm) to avoid precipitate formation .

Advanced: What strategies mitigate degradation during long-term stability studies?

Answer:

  • Accelerated Stability Testing :
    • Conditions : 40°C/75% RH for 6 months; monitor via HPLC .
    • Findings : Hydrolysis of the ester group is the primary degradation pathway, reduced by lyophilization and storage at –80°C .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations to prevent radical-mediated decomposition .

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